molecular formula C14H19N3O B14430878 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- CAS No. 78155-88-1

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl-

Cat. No.: B14430878
CAS No.: 78155-88-1
M. Wt: 245.32 g/mol
InChI Key: HDGMMAOSFCZVFT-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- is a heterocyclic organic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with a 3-methyl group and a 1-(3-(dimethylamino)propyl) substituent. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoxalinone core, which can be derived from o-phenylenediamine and a suitable diketone.

    Alkylation: The 3-methyl group is introduced through an alkylation reaction using methyl iodide or a similar alkylating agent.

    Substitution: The 1-(3-(dimethylamino)propyl) group is introduced via a substitution reaction, where the quinoxalinone core is reacted with 3-(dimethylamino)propyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the quinoxalinone core.

    Reduction: Reduced forms of the quinoxalinone core.

    Substitution: Substituted quinoxalinone derivatives with various functional groups.

Scientific Research Applications

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinoxalinone, 1-(3-(dimethylamino)propyl)-3-methyl- is unique due to its specific quinoxalinone core structure combined with the 3-methyl and 1-(3-(dimethylamino)propyl) substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

78155-88-1

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one

InChI

InChI=1S/C14H19N3O/c1-11-14(18)17(10-6-9-16(2)3)13-8-5-4-7-12(13)15-11/h4-5,7-8H,6,9-10H2,1-3H3

InChI Key

HDGMMAOSFCZVFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CCCN(C)C

Origin of Product

United States

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